molecular formula C14H24O B072015 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol CAS No. 1137-36-6

4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol

Cat. No. B072015
CAS RN: 1137-36-6
M. Wt: 208.34 g/mol
InChI Key: FQPGTHPPMYPBEG-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol, also known as DMBB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a bicyclic monoterpene alcohol that is derived from the essential oil of the coniferous tree, Pinus sylvestris. DMBB has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.

Mechanism of Action

The exact mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of key enzymes involved in cancer cell growth and the modulation of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In particular, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol in lab experiments is its relatively low toxicity and high potency, making it an ideal candidate for use in various types of assays and experiments. However, one of the main limitations of using 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research involving 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol, including its use as a potential therapeutic agent for various types of cancer and inflammatory diseases, as well as its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully elucidate the mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol and to identify potential side effects and limitations of its use in various research settings.

Synthesis Methods

4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. One of the most common methods for synthesizing 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol involves the reduction of the ketone group in the precursor compound, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-en-2-ylidene)-2-methylbutanone, using a reducing agent such as sodium borohydride.

Scientific Research Applications

4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has been extensively studied for its potential use in various scientific applications, including its use as a chiral auxiliary in organic synthesis, as a flavor and fragrance agent, and as a potential therapeutic agent. In particular, 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol has shown promise as a potential anti-inflammatory and anti-cancer agent, with several studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.

properties

CAS RN

1137-36-6

Product Name

4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(4Z)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-2-methylbutan-1-ol

InChI

InChI=1S/C14H24O/c1-10(9-15)4-7-13-11-5-6-12(8-11)14(13,2)3/h7,10-12,15H,4-6,8-9H2,1-3H3/b13-7-

InChI Key

FQPGTHPPMYPBEG-QPEQYQDCSA-N

Isomeric SMILES

CC(C/C=C\1/C2CCC(C2)C1(C)C)CO

SMILES

CC(CC=C1C2CCC(C2)C1(C)C)CO

Canonical SMILES

CC(CC=C1C2CCC(C2)C1(C)C)CO

Other CAS RN

1137-36-6

Origin of Product

United States

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